molecular formula C14H19Cl2F3N2O2 B2530125 4-((4-甲基哌嗪-1-基)甲基)-3-(三氟甲基)苯甲酸二盐酸盐 CAS No. 859027-02-4

4-((4-甲基哌嗪-1-基)甲基)-3-(三氟甲基)苯甲酸二盐酸盐

货号 B2530125
CAS 编号: 859027-02-4
分子量: 375.21
InChI 键: PPNMXEJPTKPASZ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "4-((4-Methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)benzoic acid dihydrochloride" is a chemical of interest due to its structural relevance to pharmacologically active molecules. It is related to piperazine derivatives, which are known for their potential in drug development, particularly in the synthesis of imatinib, a medication used in the treatment of certain types of cancer .

Synthesis Analysis

The synthesis of this compound has been optimized through various methods. One approach involves the direct reductive alkylation of 1-methylpiperazine using triacetoxy sodium borohydride, yielding high purity and efficiency, suitable for large-scale production . Another method includes the α-bromination of 4-methylbenzoic acid followed by amination without separation, with bromosuccinimide as the bromine agent and benzoyl peroxide as the initiator. This process has been refined to achieve a yield of approximately 81.5% under optimal conditions .

Molecular Structure Analysis

The molecular structure of the compound has been characterized by various spectroscopic techniques. The dihedral angle between the mean plane of the benzyl ring and the piperazin-1-yl group is significant, indicating a distinct three-dimensional conformation. The carboxyl group exhibits a short C=O and slightly extended C–O bond, influenced by weak intermolecular interactions .

Chemical Reactions Analysis

The compound's reactivity has been explored in the context of its potential as a precursor for imatinib. The presence of the trifluoromethyl group and the piperazin-1-yl moiety suggests that it may undergo various chemical reactions, including alkylation, amidation, and coupling reactions, which are essential in the synthesis of complex pharmaceuticals .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound are influenced by its molecular structure. The presence of the trifluoromethyl group contributes to its stability and reactivity. The compound's crystalline form has been studied, revealing specific hydrogen bonding patterns and crystal packing, which are crucial for understanding its behavior in solid-state and its interactions with other molecules .

科学研究应用

合成与优化

化合物4-((4-甲基哌嗪-1-基)甲基)-3-(三氟甲基)苯甲酸二盐酸盐已通过多种方法合成,强调了其作为合成中间体的意义。一项研究提出了从4-甲基苯甲酸开始的合成路线,探索了溴化和胺化条件对优化产率的影响,在最佳条件下产率为81.5%。这条合成路径凸显了该化合物在有机化学和药物开发中的相关性(陆晓琴,2010)。

药物合成的关键前体

重要的是,该化合物作为伊马替尼等药物合成的关键前体,伊马替尼是一种著名的癌症治疗药物。已经报道了一种实用且高效的合成方法,为大规模生产提供了一条可行的途径,强调了其在药物化学中的关键作用(E. Koroleva et al., 2012)。

结构和化学研究

该化合物及其衍生物的结构分析提供了对其化学行为和潜在应用的见解。例如,一项X射线晶体学研究揭示了其“L形”构象和与苦味的相互作用,让人们得以了解其固态特性以及与各种应用形成盐的潜力(李宏奇等人,2009)。

生物活性及潜在治疗用途

除了在合成其他化合物中的作用外,4-((4-甲基哌嗪-1-基)甲基)-3-(三氟甲基)苯甲酸二盐酸盐的衍生物已被探索其生物活性。例如,研究人员合成了新的酰胺并分析了它们的潜在抗白血病特性,突出了该化合物在药物发现和开发中的更广泛影响(E. Koroleva et al., 2011)。

作用机制

While the specific mechanism of action for this compound is not provided in the retrieved sources, similar compounds have been found to inhibit both the active and inactive conformations of BCR-ABL kinase .

安全和危害

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . It has hazard statements H302-H315-H319-H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and rinsing cautiously with water for several minutes in case of contact with eyes .

属性

IUPAC Name

4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)benzoic acid;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17F3N2O2.2ClH/c1-18-4-6-19(7-5-18)9-11-3-2-10(13(20)21)8-12(11)14(15,16)17;;/h2-3,8H,4-7,9H2,1H3,(H,20,21);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPNMXEJPTKPASZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC2=C(C=C(C=C2)C(=O)O)C(F)(F)F.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19Cl2F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

This compound was prepared in the same manner as in Reference Example 1 (step 6), except that ethyl 4-(4-methylpiperazin-1-ylmethyl)-3-trifluoromethylbenzoate obtained in the step 3 was used, and that the reaction solution was acidified (pH 3) with concentrated hydrochloric acid in place of 1N hydrochloric acid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。